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H-Arg-Gly-NH2 sulfate

Cat. No.: B12109049
M. Wt: 230.27 g/mol
InChI Key: GNBSXHBKCDJFTP-UHFFFAOYSA-N
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Description

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support or resin. For a C-terminally amidated peptide like H-Arg-Gly-NH2, a resin such as Rink Amide is typically employed. The synthesis commences with the resin's free amino group.

The process involves sequential steps of Nα-protecting group removal (e.g., Fmoc deprotection with piperidine) followed by the coupling of the next Nα-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling agent. thaiscience.inforsc.org The arginine side chain's highly basic guanidinium (B1211019) group requires a protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent side reactions during synthesis. rsc.org

The synthesis of the H-Arg-Gly-NH2 backbone on the resin would proceed as follows:

Coupling of Fmoc-Gly-OH: The initial glycine (B1666218) residue is coupled to the Rink Amide resin.

Fmoc Deprotection: The Fmoc group is removed from the glycine residue.

Coupling of Fmoc-Arg(Pbf)-OH: The protected arginine is coupled to the N-terminus of the resin-bound glycine.

Final Fmoc Deprotection: The Fmoc group is removed from the arginine residue.

Cleavage and Deprotection: The completed dipeptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which also removes the Pbf side-chain protecting group. uni-regensburg.de

Recent advancements have explored the use of side-chain unprotected arginine in SPPS under specific conditions to improve atom economy and reduce impurities. rsc.org

Solution-Phase and Enzymatic Synthesis

Solution-phase synthesis, while often more labor-intensive than SPPS for longer peptides, is well-suited for dipeptide production. polypeptide.com This method involves coupling protected amino acids in a suitable organic solvent, followed by purification of the intermediate product at each step.

Enzymatic synthesis offers a green chemistry alternative, utilizing proteases like trypsin or chymotrypsin (B1334515) under kinetically controlled conditions. researchgate.netscielo.br In this approach, an N-terminally protected arginine ester (e.g., Z-L-Arg-OMe) can be used as the acyl donor and reacted with glycinamide (B1583983) (Gly-NH2) as the nucleophile. scielo.brtandfonline.com The enzyme catalyzes the formation of the peptide bond between the arginine and glycine residues. Studies have shown high productivity for the synthesis of Z-L-Arg-Gly-NH2 using this method. scielo.brtandfonline.com Subsequent removal of the N-terminal protecting group (e.g., Z-group via hydrogenolysis) yields the final H-Arg-Gly-NH2 product.

Synthesis MethodAdvantagesDisadvantagesKey Considerations
Solid-Phase Peptide Synthesis (SPPS) High efficiency, automation-friendly, easy purification of intermediates.Requires protecting groups, use of strong acids for cleavage.Choice of resin (e.g., Rink Amide for C-terminal amides) and protecting groups (e.g., Pbf for Arg side chain) is critical. rsc.org
Solution-Phase Synthesis Scalable for large quantities, allows for purification of all intermediates.Labor-intensive, risk of racemization, purification can be challenging.Requires careful control of reaction conditions to maintain stereochemical integrity. polypeptide.com
Enzymatic Synthesis Mild reaction conditions, high stereospecificity, environmentally friendly.Limited by enzyme substrate specificity, potential for product hydrolysis.Kinetically controlled conditions are necessary to favor synthesis over hydrolysis. researchgate.netscielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N6O2 B12109049 H-Arg-Gly-NH2 sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBSXHBKCDJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Characterization Techniques

Mass Spectrometry-Based Characterization (e.g., LC/MS, MALDI)

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and sequence of synthetic peptides.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. A sample of H-Arg-Gly-NH2 sulfate would be analyzed using a reversed-phase column, and the eluent would be directed into an electrospray ionization (ESI) source. ESI-MS analysis of the dipeptide is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. For H-Arg-Gly-NH2 (C8H18N6O2, Molecular Weight: 246.27 Da), this would appear at an m/z of approximately 247.28. Tandem mass spectrometry (LC-MS/MS) can be used to confirm the sequence by fragmenting the precursor ion and analyzing the resulting product ions. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) MS is another powerful technique for peptide analysis. The peptide is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and irradiated with a laser, leading to desorption and ionization. nih.gov MALDI-TOF analysis provides a rapid and sensitive determination of the peptide's molecular weight. nih.govnih.gov The fragmentation of arginine-containing peptides in MALDI-based techniques (such as post-source decay or collision-induced dissociation) often yields characteristic side-chain fragment ions that confirm the presence of arginine. acs.orgedpsciences.org

TechniqueInformation ProvidedTypical Observation for H-Arg-Gly-NH2Reference
LC-ESI-MS Molecular Weight, Isotopic Pattern[M+H]⁺ ion at m/z ≈ 247.28 nih.govanaquant.com
LC-MS/MS Amino Acid SequenceFragmentation pattern confirming Arg-Gly sequence nih.gov
MALDI-TOF MS Precise Molecular Weight[M+H]⁺ ion at m/z ≈ 247.28 nih.govedpsciences.org

Resin Selection and Loading Optimization

Chromatographic Purity Assessment (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. nih.govacs.org The technique separates the target peptide from impurities based on differences in hydrophobicity.

For the analysis of H-Arg-Gly-NH2, a C18 stationary phase is commonly used. acs.org The mobile phase typically consists of an aqueous solvent (A) and an organic solvent (B, usually acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). researchgate.net A linear gradient from low to high concentration of solvent B is used to elute the components. The peptide's purity is calculated by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. pharmtech.com

ParameterTypical ConditionPurpose
Column C18, 5 µm particle size, 100-300 Å pore sizeStationary phase for hydrophobic interaction-based separation.
Mobile Phase A Water with 0.1% TFAAqueous component; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic component for eluting the peptide.
Gradient Linear gradient (e.g., 5% to 70% B over 30-45 min)To elute compounds with varying hydrophobicities. acs.org
Detection UV at 210-220 nmDetection of the peptide bond.

Ion Chromatography for Counterion Determination

Since the target compound is a sulfate salt, it is crucial to quantify the amount of the sulfate counterion present in the final product. Ion Chromatography (IC) is the preferred method for this analysis. nih.govresearchgate.netthermofisher.com The presence and quantity of counterions are important for accurately determining the net peptide content and for understanding the material's physicochemical properties. shimadzu.com

IC separates ions using an ion-exchange stationary phase. For anion analysis, such as for sulfate (SO₄²⁻), an anion-exchange column (e.g., IonPac™ AS14) is used with a buffered eluent (e.g., sodium carbonate/sodium bicarbonate). thermofisher.com Detection is typically performed by measuring the conductivity of the eluent after it passes through a suppressor, which reduces the background conductivity of the eluent to enhance sensitivity. shimadzu.com Studies have demonstrated that IC can effectively resolve and quantify common anions like chloride, sulfate, and trifluoroacetate (B77799) in peptide preparations. thermofisher.com For instance, analysis of a crude peptide showed the presence of 1.0% sulfate, which increased after a purification step, highlighting the importance of monitoring counterions throughout the process. thermofisher.com

AnalyteTechniqueColumn TypeDetectionFindingReference
Sulfate (SO₄²⁻) Ion Chromatography (IC)Anion-ExchangeSuppressed ConductivityCan be quantified at mg/L levels in peptide preparations. thermofisher.comshimadzu.com
Chloride (Cl⁻) Ion Chromatography (IC)Anion-ExchangeSuppressed ConductivityDetected at 0.02% in a crude peptide. thermofisher.com
Trifluoroacetate (TFA⁻) Ion Chromatography (IC)Anion-ExchangeSuppressed ConductivityA common counterion from RP-HPLC purification that can be accurately measured. thermofisher.comshimadzu.com

Molecular Interactions and Biochemical Determinants of Arginine Glycine Dipeptides

Electrostatic Interactions of the Arginine Guanidinium (B1211019) Group

The side chain of arginine terminates in a guanidinium group, a planar, resonance-stabilized cation. This functional group is a key determinant of the dipeptide's interaction profile due to its delocalized positive charge and multiple hydrogen bond donors. nih.gov These characteristics enable strong electrostatic interactions that are fundamental to many biological recognition events, including protein-protein, protein-DNA, and protein-RNA interactions. nih.gov

The positively charged guanidinium group exhibits a pronounced affinity for negatively charged species. It is particularly effective at engaging in multidentate hydrogen bonding and electrostatic interactions, which results in highly favorable interactions with anions such as sulfate (B86663), phosphate (B84403), and carboxylate. nih.gov The planar structure and five coplanar hydrogen bond donors of the guanidinium group allow for strong, bidentate binding with these oxoanions. nih.govresearchgate.net

The interaction is not merely a simple charge-pairing event. Studies have shown that the binding is driven by large favorable enthalpy contributions, suggesting the formation of multiple, stable hydrogen bonds. nih.gov For example, the high-affinity binding of arginine-containing peptides to the sulfated glycosaminoglycan heparin is primarily an enthalpy-driven process. nih.gov This strong interaction with sulfate groups is critical in mediating the initial contact of arginine-rich peptides with the cell surface. nih.gov Similarly, the guanidinium group forms stable bidentate hydrogen bonds with phosphate groups, a geometrically and energetically favorable interaction. researchgate.net The binding with carboxylate groups is also significant and is enhanced by the presence of additional hydrogen bond donors within the peptide structure. nih.gov

Research comparing the binding affinities of different anions to guanidinium-containing hosts reveals specific preferences. While smaller anions like halides may show a slight preference for guanidinium hosts, larger polyatomic anions can have varied affinities. acs.org The strength of these interactions is crucial in diverse biological contexts, from enzyme active sites, where the guanidinium moiety often plays a role in binding anionic substrates, to the stabilization of protein structures. nih.gov

Table 1: Binding Characteristics of Arginine's Guanidinium Group with Anionic Species
Anionic SpeciesInteraction TypeKey FeaturesSignificance
Sulfate (SO₄²⁻)Electrostatic, Multidentate Hydrogen BondingEnthalpy-driven, strong attractive interaction. nih.govacs.org Forms bidentate hydrogen bonds. researchgate.netMediates cell surface interactions (e.g., with glycosaminoglycans), influences protein stability. nih.govnih.gov
Phosphate (PO₄³⁻)Electrostatic, Bidentate Hydrogen BondingGeometrically and energetically favorable. nih.govresearchgate.netCrucial for protein-DNA/RNA interactions, recognition of phosphorylated molecules. nih.gov
Carboxylates (R-COO⁻)Electrostatic, Hydrogen BondingEfficient binding, even in aqueous solvents. nih.gov Can form bidentate interactions. researchgate.netCommon in enzyme active sites for substrate binding, protein-protein interactions. nih.govirb.hr

In the solid state and in solution, the H-Arg-Gly-NH2 peptide is associated with a sulfate counterion. This is not a passive partnership; the counterion plays an active role in modulating the peptide's behavior. Consistent with the Hofmeister series, which describes the effects of ions on the solubility and stability of proteins, the type of counterion paired with arginine significantly influences its properties. acs.orgnih.gov

Molecular dynamics simulations and experimental data indicate that multivalent anions like sulfate have strong attractive interactions with the guanidinium group of arginine. acs.orgnih.gov This strong interaction can lead to the formation of arginine-arginine clusters, where the sulfate ion effectively acts as a bridge between multiple dipeptide molecules. acs.orgresearchgate.net This clustering phenomenon is believed to be a key mechanism by which arginine salts, particularly arginine sulfate, act as effective suppressors of protein aggregation. nih.govresearchgate.net By promoting self-association of the arginine dipeptides, the sulfate counterion enhances their ability to crowd out protein-protein interactions that could otherwise lead to aggregation. nii.ac.jp The choice of counterion is therefore a critical factor, with arginine sulfate showing different, and in some cases superior, properties compared to other salt forms like arginine chloride. acs.orgnii.ac.jp

Binding Affinity with Anionic Species (e.g., Sulfate, Phosphate, Carboxylates)

Hydrogen Bonding Networks Involving Arginine and Glycine (B1666218) Residues

A hydrogen bond is a non-covalent, primarily electrostatic interaction between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom. uni-bayreuth.dewikipedia.org These bonds are crucial for stabilizing the structures of biological macromolecules. In H-Arg-Gly-NH2, both the arginine and glycine residues, as well as the peptide backbone and terminal amide, participate in forming hydrogen bond networks.

The arginine side chain is a prolific hydrogen bond donor, with its guanidinium group capable of donating up to five hydrogen bonds. nih.gov This allows for the formation of extensive and stable hydrogen bond networks with acceptor groups on other molecules, including water, or with anionic species like sulfate, as previously discussed. researchgate.netnih.gov The interaction often involves a bidentate hydrogen bond, where two donor sites on the guanidinium group interact simultaneously with acceptor sites on a counter-ion or substrate, contributing to high-affinity binding. researchgate.net

Conformational Analysis and Secondary Structure Propensities of Dipeptides

Dipeptides are the simplest molecules containing a peptide bond and serve as fundamental models for understanding the conformational preferences that dictate protein structure. ustc.edu.cn The conformational landscape of a dipeptide is typically described by the Ramachandran angles (φ and ψ) of its backbone. For arginine-containing dipeptides, spectroscopic studies using techniques like Attenuated Total Reflection (ATR) absorbance and Raman spectroscopy have revealed the populations of the three major backbone conformations: polyproline II (PII), β-strand, and α-helix (αR). pnas.orgresearchgate.net

For the arginine dipeptide, the PII and β conformations are the most populated, while the αR conformation is a minor contributor. pnas.orgresearchgate.net The glycine residue introduces significant conformational flexibility, as its lack of a bulky side chain allows it to access a much wider range of φ and ψ angles than other amino acids. This flexibility is crucial in protein structures, often found in turns and flexible loop regions. In the context of the Arg-Gly dipeptide, this flexibility, combined with the strong influence of the charged arginine side chain, leads to a complex conformational energy landscape. ustc.edu.cnaip.org Computational studies on the related Gly-Arg dipeptide have shown that it exists primarily in its canonical (non-zwitterionic) form in the gas phase, a contrast to the Arg-Gly dipeptide which favors a zwitterionic structure. ustc.edu.cnaip.org This highlights the profound impact of sequence on the intrinsic structural propensities of even the smallest peptides.

Table 2: Fractional Populations of Backbone Conformations for Arginine and Glycine Dipeptides researchgate.net
DipeptideInfrared (ATR)Raman
f(PII)f(αR)f(β)f(PII)f(αR)f(β)
Arginine0.540.070.390.530.060.41
Glycine0.220.660.120.220.630.15
Note: f(PII), f(αR), and f(β) represent the fractional populations of the polyproline II, right-handed α-helical, and β-strand conformations, respectively.

Solvation Dynamics and Aqueous Solution Behavior

The behavior of H-Arg-Gly-NH2 in an aqueous solution is heavily influenced by its interactions with water molecules. The process of solvation involves the formation of a dynamic hydration shell around the peptide. The charged and polar groups of the dipeptide, particularly the arginine guanidinium group and the peptide backbone, form strong hydrogen bonds with water. nih.gov

The guanidinium group has a unique hydration pattern that contributes to its well-documented effects as a protein denaturant and aggregation suppressor. irb.hr Molecular dynamics simulations have shown that arginine can act in a surfactant-like manner, where its guanidinium head group interacts favorably with nonpolar surfaces while its backbone remains solvated, creating a hydrophilic shield. researchgate.net This ability to interact with both polar and nonpolar moieties is key to its function. The hydrophobic faces of the planar guanidinium group can engage in van der Waals interactions with nonpolar groups, while the charged edges interact strongly with water. researchgate.net

The presence of explicit water molecules is critical for accurately modeling the behavior of peptides in solution. nih.gov Omitting the solvent in simulations leads to artificial compaction and excessive intra-peptide hydrogen bonding, as the peptide is deprived of its primary hydrogen bonding partner. nih.gov The high dielectric constant of water also screens electrostatic interactions, preventing the exaggerated charge-charge interactions that would occur in a vacuum. nih.gov Therefore, the solvation dynamics, governed by the constant rearrangement of water molecules in the hydration shell, are integral to the dipeptide's conformational equilibrium and its interactions with other solutes. acs.org

Enzymatic Stability and Proteolytic Degradation of H Arg Gly Nh2 Sulfate

Susceptibility to Aminopeptidases and Carboxypeptidases

The structure of H-Arg-Gly-NH2 makes it a potential substrate for both aminopeptidases, which cleave at the N-terminus, and carboxypeptidases, which can act on the C-terminal amide bond.

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. wikipedia.org The presence of an N-terminal arginine makes H-Arg-Gly-NH2 a prime target for specific aminopeptidases.

Research has shown that many aminopeptidases exhibit a preference for basic residues like arginine at the N-terminus. nih.govbiorxiv.org For instance, an arginine aminopeptidase (B13392206) purified from Lactobacillus sakei showed a distinct preference for arginine at the N-termini of various substrates. nih.gov Similarly, the M1 aminopeptidase from the malaria parasite P. berghei also showed a preference for arginine in the P1 position (the N-terminal residue). biorxiv.org The rate of hydrolysis, however, is not solely determined by the N-terminal residue. The identity of the adjacent amino acid (in the P1' position) also influences the cleavage rate. For Arg-X dipeptides, the hydrolysis rates were maximal when the C-terminal residue (X) was Arg, Lys, or Ala, while bulky or acidic residues like Phe, Ile, Leu, or Asp reduced the hydrolysis rates. nih.gov

Dipeptidyl peptidases (DPPs) are a class of aminopeptidases that cleave N-terminal dipeptides. uniprot.orgtandfonline.com Some DPPs can recognize and cleave Gly-Arg sequences from the N-terminus of peptides. uniprot.orgtandfonline.com The ubiquitous enzyme Dipeptidyl Peptidase IV (DPPIV), for example, plays a role in activating certain engineered therapeutic peptides by cleaving an N-terminal dipeptide to expose the native sequence. pnas.org

The Arg-Gly bond itself is a known cleavage site for certain proteases. Trypsin, a well-characterized endopeptidase, specifically cleaves peptide chains on the C-terminal side of lysine (B10760008) and arginine residues. wikipedia.orgfrontiersin.org While H-Arg-Gly-NH2 is a dipeptide and may not be an optimal substrate for an endopeptidase like trypsin, the inherent susceptibility of the Arg-Gly linkage is significant and has been exploited in the design of protease-cleavable linkers in drug delivery systems. pnas.org

Table 1: Specificity of Various Peptidases for Arginine-Containing Sequences
Enzyme/Enzyme ClassSpecificity DetailSubstrate Example(s)Source
Arginine Aminopeptidase (L. sakei)High preference for N-terminal Arginine. Hydrolysis rate is affected by the C-terminal residue.Arg-X dipeptides, Arg-AMC nih.gov
M1 Aminopeptidase (P. berghei)Shows a preference for charged P1 residues, including Arginine.Libraries of P1-substituted amino acids biorxiv.org
TrypsinCleaves peptide bonds after positively charged residues (Arginine and Lysine).General proteins and peptides wikipedia.orgfrontiersin.org
Dipeptidyl Aminopeptidase BIRemoves dipeptides from the N-terminus; active on Gly-Arg sequences.Gly-Arg-pNA, Arg-Arg-MNA uniprot.orgtandfonline.com
Factor XaAn arginine-specific protease used experimentally to cleave engineered Arg-Gly sites.([G8E22]GLP)x6-ELPLow240 pnas.org

Carboxypeptidases are enzymes that hydrolyze peptide bonds at the C-terminal end. wikipedia.org The C-terminal Glycine-Amide (Gly-NH2) bond in H-Arg-Gly-NH2 can be a substrate for certain carboxypeptidases, particularly those with amidase activity.

Studies on carboxypeptidase W have shown that it can catalyze reactions with amino acid amides. Among several amides tested, Gly-NH2 was found to be a particularly effective nucleophile, indicating a good affinity for the enzyme's active site. oup.com The hydrolysis pattern of N-acyldipeptideamides by serine carboxypeptidases, such as those from yeast (carboxypeptidase Y) and wheat bran (carboxypeptidase W), confirms their ability to act on C-terminal amide bonds. oup.com For some substrates, these enzymes can act in a two-step manner, first exhibiting amidase activity on the C-terminus, followed by carboxypeptidase activity on the newly exposed carboxyl group. oup.com

However, this activity can be highly specific. For example, some acid carboxypeptidases from Aspergillus species that show broad activity appear to have their amidase action confined to substrates with Gly-NH2 at the C-terminus. tandfonline.com

Table 2: Activity of Carboxypeptidases on C-terminal Amide Bonds
EnzymeSubstrate/NucleophileObservationSource
Carboxypeptidase WGly-NH2Found to be the most effective nucleophile among three amino acid amides tested. oup.com
Carboxypeptidase YN-acyldipeptideamides (e.g., Fua-Phe-Gly-NH2)Acts in a two-step manner, first via amidase activity and then carboxypeptidase activity. oup.com
Acid Carboxypeptidase (Aspergillus)Peptide AmidesAmidase action appears to be confined to Gly-NH2 as the C-terminal residue. tandfonline.com

N-terminal Cleavage Specificity on Arginine-Glycine Sequences

Stability in Biological Milieus (e.g., Tissue Homogenates, Enzyme Solutions)

The stability of a peptide in a biological environment is a critical determinant of its bioavailability and duration of action. H-Arg-Gly-NH2, being a small dipeptide with unprotected termini, is expected to be rapidly degraded in biological fluids and tissues, which are rich in proteases.

Studies on various dipeptide prodrugs have consistently shown that those containing glycine (B1666218) are among the least stable in biological homogenates. nih.govacs.org For example, glycyl-containing dipeptide prodrugs of floxuridine (B1672851) were found to be less stable than other dipeptide prodrugs and even less stable than a simple 5'-L-glycyl ester prodrug in buffer and cell homogenates. nih.gov The activation of these prodrugs was 2- to 30-fold faster in cell homogenates (such as Caco-2, intestinal, and liver) than in buffer alone, confirming that the degradation is primarily enzyme-catalyzed. nih.govacs.org Peptides with free N-terminal amines are particularly susceptible to rapid degradation by cells in culture. acs.org

In human plasma, proteases tend to hydrolyze peptides on the C-terminal side of L-Arg and L-Lys residues, suggesting that the Arg-Gly bond in H-Arg-Gly-NH2 would be a likely point of cleavage. frontiersin.org The half-life of peptides in such environments can be very short, often measured in minutes. nih.gov

Table 3: Relative Stability of Dipeptides in Various Biological Media
Peptide/Prodrug TypeBiological MediumFindingSource
Glycyl-containing dipeptide prodrugsCell homogenates, pH 7.4 bufferLeast stable among tested dipeptide prodrugs. nih.govacs.org
Dipeptides with D-valineCaco-2, intestinal, and liver homogenatesLess susceptible to enzymatic hydrolysis; DDACV was extremely stable. nih.gov
Peptides with N-terminal aminesCell culture media (hMSCs, HUVECs)Almost entirely degraded within 48 hours. acs.org
Peptides with L-Lys and L-ArgHuman plasmaProne to hydrolysis on the C-terminal side of L-Lys and L-Arg. frontiersin.org

Influence of Peptide Backbone and Side Chain Modifications on Proteolysis

Given the inherent instability of simple peptides, numerous chemical modification strategies have been developed to enhance resistance to proteolysis. nih.gov These modifications can be applied to the peptide backbone, the side chains, or the termini.

Terminal Modifications : Protecting the N- and C-termini is a primary strategy. Acetylation of the N-terminus can significantly reduce degradation by aminopeptidases. acs.org The C-terminal amide of H-Arg-Gly-NH2 already offers more protection against carboxypeptidases than a free carboxyl group.

Incorporation of D-Amino Acids : Replacing naturally occurring L-amino acids with their D-enantiomers is a highly effective method for increasing proteolytic resistance. frontiersin.orgmdpi.com D-amino acids are not recognized by most proteases. Studies have shown that dipeptides containing D-amino acids, such as D-valine, are significantly more stable in tissue homogenates than their L-amino acid counterparts. nih.gov

Side Chain and Backbone Modifications : Altering the amino acid side chains or the peptide backbone can also enhance stability. Incorporating bulky amino acids like phenylalanine or tyrosine can sterically hinder the approach of proteases. nih.govacs.org The use of unnatural amino acids, such as L-Dab or L-Dap instead of L-Arg or L-Lys, has also been shown to improve stability in plasma. frontiersin.org

Cyclization : Constraining the peptide's conformation through cyclization can increase both stability and affinity for its target. nih.govmdpi.com Cyclization reduces the probability of the peptide fitting into the active site of a protease. nih.gov

Table 4: Summary of Modification Strategies to Enhance Peptide Stability
Modification StrategyExampleEffect on ProteolysisSource
N-terminal AcetylationAc-Peptide-NH2Significantly reduces degradation by aminopeptidases. acs.org
D-Amino Acid SubstitutionReplacing L-Arg with D-ArgGreatly enhances resistance to proteases. frontiersin.orgnih.govmdpi.com
Incorporation of Bulky ResiduesDipeptides with Phenylalanine or TyrosineProtects against enzyme-catalyzed hydrolysis of ester linkages. nih.govacs.org
Use of Unnatural Amino AcidsReplacing L-Lys with L-Dab or L-DapIncreases stability in human plasma. frontiersin.org
CyclizationLinear peptide vs. cyclic counterpartIncreases hydrolytic stability by conformational constraint. nih.gov

Mechanisms of Enzyme-Substrate Interaction and Catalysis

The hydrolysis of the peptide bond in H-Arg-Gly-NH2 by a protease involves a series of steps beginning with the binding of the substrate to the enzyme's active site. quizlet.com

Enzyme-Substrate Complex Formation : The substrate binds to the active site of the enzyme, forming a non-covalent enzyme-substrate complex. quizlet.com This binding is highly specific, dictated by the shape and chemical properties of the active site. For a dipeptidase acting on H-Arg-Gly-NH2, the active site would have pockets to accommodate the arginine and glycine side chains. For instance, the binding of glycylglycine (B550881) to a dipeptidase is thought to be mediated by metal ions like Co²⁺ or Zn²⁺ that form a bridge between the substrate and the enzyme. biologydiscussion.com

Induced Fit : The binding of the substrate often induces a conformational change in the enzyme, a concept known as "induced fit". biologydiscussion.com This change orients the catalytic residues of the enzyme and the scissile peptide bond of the substrate into the optimal position for catalysis. quizlet.com

Catalysis : The mechanism of catalysis varies between protease classes.

Metalloproteases (e.g., many aminopeptidases and carboxypeptidases) utilize a metal ion, typically Zn²⁺, in their active site. wikipedia.orgresearchgate.net In carboxypeptidase A, the zinc ion helps to activate a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. A nearby acidic residue, like glutamate, assists by deprotonating the water molecule. The zinc ion also stabilizes the negative charge of the tetrahedral intermediate that is formed. wikipedia.org

Serine Proteases (e.g., trypsin, dipeptidyl peptidase IV) use a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Aspartate) in their active site. The serine's hydroxyl group, made highly nucleophilic by the other triad members, attacks the carbonyl carbon of the peptide bond, forming a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to release the C-terminal portion of the peptide and regenerate the active enzyme. pnas.org

Product Release : Once the peptide bond is cleaved, the resulting products (in this case, Arginine and Glycinamide (B1583983), or H-Arginine-Glycine and ammonia) are released from the active site, allowing the enzyme to bind to another substrate molecule. quizlet.com

The interaction is a dynamic process where the enzyme lowers the activation energy of the hydrolysis reaction, dramatically increasing the rate of peptide bond cleavage from what would be a timescale of years under normal physiological conditions. wikipedia.orgquizlet.com

Receptor Binding and Ligand Receptor Interactions of Arginine Glycine Motifs

Investigation of Specific Biological Receptor Interactions

The arginine-glycine (Arg-Gly) sequence is a well-known motif in molecular biology, most famously as part of the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a primary recognition site for integrin receptors. While H-Arg-Gly-NH2 lacks the aspartic acid residue, the remaining Arg-Gly dipeptide can still participate in interactions with various receptors. The positively charged guanidinium (B1211019) group of arginine is crucial for forming ionic bonds and hydrogen bond networks with negatively charged residues (e.g., aspartate, glutamate) or sulfated moieties on receptor surfaces. core.ac.uknih.govresearchgate.net For instance, arginine residues are known to be critical for the binding of ligands to G protein-coupled receptors (GPCRs) and ion channels. mdpi.com The glycine (B1666218) residue, with its minimal side chain, provides conformational flexibility, allowing the peptide to adopt various conformations to fit into a binding pocket. vulcanchem.com

Based on these principles, H-Arg-Gly-NH2 sulfate (B86663) would be hypothesized to interact with receptors that have binding pockets rich in acidic amino acids or sulfated domains. Potential targets could include certain subtypes of integrins, chemokine receptors, or other receptors where electrostatic interactions play a key role in ligand recognition. The sulfate counter-ion itself is not expected to directly participate in receptor binding but is crucial for the compound's solubility and stability in experimental settings. However, without specific experimental studies on H-Arg-Gly-NH2 sulfate, its precise receptor targets remain speculative.

Quantitative In Vitro Binding Affinity Assays

To quantify the binding of a ligand like this compound to a receptor, in vitro binding assays are essential. These assays measure the affinity and kinetics of the ligand-receptor interaction.

Equilibrium binding studies determine the affinity of a ligand for a receptor at a steady state. These experiments typically involve incubating a fixed amount of receptor with varying concentrations of a labeled ligand (e.g., radiolabeled or fluorescently tagged). The amount of bound ligand is then measured, and the data are used to calculate the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a higher binding affinity. nih.gov

For this compound, one could perform competition binding assays where a labeled ligand known to bind to a target receptor is displaced by increasing concentrations of unlabeled this compound. This would yield the half-maximal inhibitory concentration (IC50), which can be converted to an inhibitory constant (Ki). nih.gov The Langmuir equation is often used to model the equilibrium binding data. fda.gov

Table 1: Hypothetical Equilibrium Binding Data for this compound

Receptor TargetLigand Concentration (nM)Percent Displacement of Labeled Ligand
Receptor X110
1045
10080
100095

Note: This table is illustrative and does not represent actual experimental data for this compound.

Kinetic binding analysis provides information on the rates at which a ligand associates (kon or association rate constant) and dissociates (koff or dissociation rate constant) from a receptor. These parameters provide a more dynamic view of the interaction than equilibrium studies alone. Techniques like surface plasmon resonance (SPR) are commonly used for kinetic analysis. smolecule.com Flow cytometry can also be employed to measure kinetic and equilibrium binding parameters. nih.gov A two-step binding mechanism, involving an initial interaction followed by a conformational change, has been observed for some RGD peptidomimetics. nih.gov

Table 2: Hypothetical Kinetic Binding Parameters for this compound

Receptor TargetAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (Kd) (nM)
Receptor X1.5 x 10⁵3.0 x 10⁻³20

Note: This table is illustrative and does not represent actual experimental data for this compound.

Equilibrium Binding Studies

Structure-Activity Relationship (SAR) Studies on H-Arg-Gly-NH2 Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound like H-Arg-Gly-NH2 affect its biological activity. researchgate.netacs.org By synthesizing and testing a series of analogues, researchers can identify the key structural features required for receptor binding and functional activity.

For H-Arg-Gly-NH2, SAR studies could involve:

Substitution of Arginine: Replacing arginine with other basic (e.g., lysine (B10760008), ornithine) or neutral amino acids would reveal the importance of the guanidinium group for receptor interaction. researchgate.net Studies on other peptides have shown that replacing arginine with lysine can significantly reduce binding affinity, highlighting the specific role of the guanidinium group's ability to form multiple hydrogen bonds. semanticscholar.org

Modification of the Guanidinium Group: Altering the guanidinium group itself could provide insights into the nature of the electrostatic interaction.

Substitution of Glycine: Replacing glycine with other amino acids (e.g., alanine, proline) would probe the importance of conformational flexibility at this position. vulcanchem.comresearchgate.net

N-terminal and C-terminal Modifications: Acetylation of the N-terminus or modification of the C-terminal amide could impact the peptide's stability and binding affinity. mdpi.comsmolecule.com

Table 3: Illustrative SAR Data for H-Arg-Gly-NH2 Analogues

AnalogueModificationReceptor Binding Affinity (Ki, nM)
H-Arg-Gly-NH2-Reference Compound
H-Lys-Gly-NH2Arg -> LysExpected to be lower
H-Arg-Ala-NH2Gly -> AlaMay increase or decrease depending on receptor pocket
Ac-Arg-Gly-NH2N-terminal AcetylationMay increase stability and/or affinity

Note: This table is illustrative and does not represent actual experimental data.

Computational Approaches to Ligand-Receptor Docking and Modeling

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of ligands to their receptors at an atomic level. nih.govcore.ac.ukacs.orgmdpi.commdpi.com

For this compound, a typical computational workflow would involve:

Homology Modeling: If the 3D structure of the target receptor is unknown, a model can be built based on the known structures of related proteins.

Molecular Docking: The 3D structure of H-Arg-Gly-NH2 would be "docked" into the binding site of the receptor model. Docking algorithms predict the preferred binding orientation and conformation of the ligand and estimate the binding affinity (docking score). acs.org The arginine side chain would be expected to form key hydrogen bonds and salt bridges with the receptor. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding pose and the key interactions that maintain the complex.

These computational studies can guide the design of new analogues with improved affinity and selectivity, which can then be synthesized and tested experimentally, creating a feedback loop between computational and experimental research.

Cellular Uptake Mechanisms of Arginine Glycine Containing Peptides

Mechanisms of Cell-Penetrating Peptide (CPP) Translocation

The internalization of CPPs is not governed by a single, universal mechanism; instead, it is a multifaceted process. wikipedia.orgspandidos-publications.com Different peptides can utilize multiple pathways, and the dominant route can shift based on experimental conditions. beilstein-journals.org The two major routes identified are energy-dependent pathways, which involve the cell actively expending energy to internalize substances, and energy-independent pathways, where the peptide crosses the membrane directly. spandidos-publications.commdpi.com The uptake mechanism is crucial as it determines the ultimate intracellular fate of the peptide and any associated cargo.

Energy-dependent uptake is a primary mechanism for many CPPs, especially at lower, more physiologically relevant concentrations. beilstein-journals.orgmdpi.com These processes are characterized by their inhibition at low temperatures (e.g., 4°C) or upon depletion of cellular ATP. nih.govnih.gov Endocytosis involves the formation of vesicles from the plasma membrane to engulf extracellular material. spandidos-publications.com

Several endocytic pathways are implicated in CPP uptake:

Macropinocytosis : This is a non-specific, actin-driven form of fluid-phase endocytosis where large vesicles (macropinosomes) are formed. mdpi.com It has been identified as a major pathway for arginine-rich CPPs, such as octa-arginine (R8) and the Tat peptide. beilstein-journals.orgacs.orgkyoto-u.ac.jp The process is initiated by the peptide's interaction with the cell surface, leading to actin cytoskeleton rearrangement and membrane ruffling. acs.orgcapes.gov.br The use of specific inhibitors like amiloride, ethylisopropylamiloride (EIPA), and cytochalasin D can confirm the involvement of this pathway. beilstein-journals.orgcapes.gov.br

Clathrin-Mediated Endocytosis (CME) : This pathway involves the formation of clathrin-coated pits and vesicles. spandidos-publications.com It is a well-established route for the uptake of many nutrients and signaling molecules and has also been implicated in the internalization of some CPPs. mdpi.com

Caveolae-Mediated Endocytosis : This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. spandidos-publications.commdpi.com

The selection of a specific endocytic pathway can be influenced by the CPP's structure, the cell type, and the nature of any conjugated cargo. beilstein-journals.orgmdpi.com

PathwayDescriptionKey FeaturesAssociated PeptidesExperimental Inhibitors
MacropinocytosisActin-driven, non-specific uptake of extracellular fluid into large vesicles (macropinosomes).Energy-dependent; involves actin rearrangement; forms large vesicles.Arginine-rich CPPs (e.g., Octa-arginine, Tat peptide). beilstein-journals.orgnih.govAmiloride, EIPA, Cytochalasin D. beilstein-journals.orgcapes.gov.br
Clathrin-Mediated EndocytosisReceptor-mediated endocytosis involving the formation of clathrin-coated vesicles.Energy-dependent; dynamin-dependent; forms small, coated vesicles. mdpi.comTat peptide, Antp. mdpi.commdpi.comChlorpromazine (B137089). mdpi.com
Caveolae-Mediated EndocytosisUptake via flask-shaped membrane invaginations rich in caveolin protein.Energy-dependent; dynamin-dependent. mdpi.comSome CPPs, often cargo-dependent. mdpi.comNystatin. mdpi.com

At higher concentrations, or under conditions where endocytosis is inhibited, CPPs can enter cells via direct translocation across the plasma membrane. spandidos-publications.combeilstein-journals.org This process is rapid, energy-independent, and allows the peptide to directly access the cytoplasm, avoiding entrapment in endosomes. mdpi.com The initial step involves electrostatic interactions between the cationic peptide and anionic components of the cell membrane. beilstein-journals.orgcas.cz Several models have been proposed to describe this phenomenon:

Pore Formation : This model suggests that peptides aggregate on the membrane surface and insert themselves to form transient pores. Two variations are commonly described:

Barrel-Stave Model : Amphipathic peptides align perpendicular to the membrane, forming a barrel-like channel with a hydrophilic interior. beilstein-journals.orgcas.cz

Toroidal Model : Peptides induce the lipid monolayer to bend inward, forming a continuous pore lined by both peptides and lipid head groups. cas.czmdpi.com

Inverted Micelle Model : Peptides interact with the membrane, inducing the formation of an inverted micelle structure that encapsulates the peptide and facilitates its passage through the hydrophobic core of the bilayer. beilstein-journals.orgmdpi.com

Carpet Model : Cationic peptides accumulate on the surface of the anionic membrane, forming a "carpet." At a critical concentration, this interaction disrupts the membrane integrity, leading to transient pore formation or micellization, allowing the peptides to enter. spandidos-publications.combeilstein-journals.org

ModelMechanism DescriptionKey Characteristics
Pore Formation (Barrel-Stave/Toroidal)Peptides aggregate and insert into the membrane to form transient, water-filled channels. cas.czEnergy-independent; concentration-dependent; creates a direct path to the cytosol.
Inverted MicellePeptides are encapsulated within a lipid-peptide complex that traverses the membrane. beilstein-journals.orgEnergy-independent; involves significant membrane lipid reorganization.
Carpet ModelPeptides accumulate on the membrane surface, disrupting its structure at a threshold concentration to allow entry. spandidos-publications.comEnergy-independent; driven by electrostatic interactions; leads to transient membrane destabilization.

Energy-Dependent Cellular Entry Pathways (e.g., Macropinocytosis, Endocytosis)

Role of Arginine Content and Positive Charge in Cellular Internalization

The positive charge of CPPs, particularly from arginine residues, is fundamental to their cell-penetrating ability. nih.govresearchgate.net Arginine is considered more effective than lysine (B10760008) for promoting cellular uptake. nih.gov This enhanced efficacy is attributed to the unique properties of arginine's guanidinium (B1211019) headgroup. The planar, resonant structure of the guanidinium group allows it to form strong, bidentate hydrogen bonds with negatively charged groups like phosphates, sulfates, and carboxylates found on the cell surface. mdpi.commdpi.com This multidentate interaction provides a more stable and efficient binding than the single charge interaction of lysine's primary amine. mdpi.com Studies have shown that a minimum number of arginine residues, often between seven and ten, is necessary for efficient uptake. mdpi.com

The initial and critical step for the internalization of most arginine-rich CPPs is their electrostatic interaction with negatively charged glycosaminoglycans (GAGs) on the cell surface. mdpi.com Heparan sulfate (B86663) proteoglycans (HSPGs) are the primary GAGs involved in this process. mdpi.comjst.go.jp The guanidinium groups of the peptide's arginine residues bind strongly to the sulfate and carboxylate groups of heparan sulfate. mdpi.commdpi.com This interaction serves several purposes:

It concentrates the peptides on the cell surface, increasing their local concentration and facilitating subsequent translocation events. mdpi.com

It can trigger the clustering of HSPGs, which in turn activates intracellular signaling pathways that induce endocytosis, particularly macropinocytosis. acs.orgkyoto-u.ac.jp

For direct translocation, binding to HSPGs may act as a first step before the peptide is transferred to the lipid bilayer itself. mdpi.com

The importance of this interaction is demonstrated by studies where the removal of cell-surface heparan sulfate or the use of proteoglycan-deficient cell lines significantly reduces CPP uptake, especially at low peptide concentrations. acs.orgmdpi.com

Influence of Peptide Concentration on Uptake Pathway Selection

Peptide concentration is a key determinant of the cellular uptake mechanism. beilstein-journals.orgcas.cz There is a general consensus that the internalization pathway can switch from being predominantly energy-dependent to energy-independent as the peptide concentration increases. beilstein-journals.orgnih.gov

At Low Concentrations (typically in the low micromolar range, <10 µM): Energy-dependent endocytosis, particularly macropinocytosis, is the main route of entry. beilstein-journals.orgresearchgate.net At these concentrations, the interaction with cell surface proteoglycans is crucial for initiating uptake. mdpi.com

At High Concentrations (typically >10 µM): Energy-independent direct translocation becomes more probable. nih.govresearchgate.net At these higher levels, the peptides can directly perturb the plasma membrane, leading to pore formation or other direct entry mechanisms, bypassing the need for cellular energy or specific receptors. beilstein-journals.orgmdpi.com

Furthermore, some research suggests that the peptide-to-cell ratio, rather than just the absolute peptide concentration, is the more critical parameter governing the extent of cellular uptake. nih.gov At a fixed peptide concentration, a lower cell density (and thus a higher peptide-to-cell ratio) can lead to a higher intracellular peptide concentration. nih.gov

Methodologies for Studying Cellular Uptake Kinetics and Pathways

A combination of different methodologies is required to fully elucidate the complex mechanisms of CPP uptake. nih.gov No single method can provide a complete picture.

Quantitative Uptake Analysis : The most common approach involves labeling the peptide with a fluorophore and quantifying its internalization.

Fluorometry/Plate Readers : Measures the total fluorescence in cell lysates to provide a rapid, high-throughput quantification of peptide uptake. researchgate.net

Flow Cytometry (FACS) : Measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells that have taken up the peptide and the relative amount per cell. nih.gov A major limitation of these methods is the difficulty in distinguishing between surface-bound and truly internalized peptides, which can be partially addressed by treating cells with trypsin to remove surface-bound peptides or by using quenching agents. nih.gov

Localization and Pathway Identification :

Confocal Laser Scanning Microscopy (CLSM) : Provides visualization of the peptide's subcellular localization. A diffuse, cytoplasmic distribution often suggests direct translocation, whereas a punctate (vesicular) pattern points towards endocytic uptake. mdpi.comnih.gov

Pharmacological Inhibitors : Using drugs that block specific pathways (e.g., EIPA for macropinocytosis, chlorpromazine for CME) helps to identify the involvement of particular endocytic routes. nih.govnih.gov

Low Temperature/ATP Depletion : Incubating cells at 4°C or using metabolic inhibitors (e.g., sodium azide) blocks all energy-dependent processes, allowing researchers to isolate and study direct translocation. nih.govnih.govnih.gov

Biophysical and Kinetic Studies :

Model Membrane Systems : Using artificial membranes like large unilamellar vesicles (LUVs) or giant plasma membrane vesicles (GPMVs) allows for the study of peptide-lipid interactions in the absence of cellular energy and metabolism. nih.govacs.org

Spectroscopic Techniques : Methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) can provide information about the peptide's secondary structure upon membrane interaction. nih.gov

Real-Time Kinetic Assays : These dynamic methods monitor uptake or its functional consequences as they happen, providing more detailed information than static endpoint measurements. nih.gov

High-Performance Liquid Chromatography (HPLC) : Can be used to analyze cell lysates to quantify the amount of intact versus degraded peptide inside the cell. researchgate.net

MethodologyPrincipleInformation ObtainedLimitations
Fluorescence Microscopy (e.g., Confocal)Visualization of fluorescently-labeled peptides in cells.Subcellular localization (diffuse vs. punctate), colocalization with endosomal markers.Can be prone to artifacts from cell fixation; quantification can be complex. beilstein-journals.org
Flow Cytometry (FACS)Quantification of fluorescence in a large population of individual cells.Uptake efficiency, cell-to-cell variability.Does not easily distinguish between membrane-bound and internalized peptides. nih.gov
Use of Inhibitors (Pharmacological, Low Temp)Blocking specific uptake pathways to observe the effect on total internalization.Identification of energy-dependency and specific endocytic pathways involved. nih.govInhibitors may have off-target effects or may not be fully specific. researchgate.net
Model Membrane Systems (e.g., GPMVs, LUVs)Studying peptide interactions with lipid bilayers in a simplified, controlled environment.Direct peptide-lipid interactions, membrane perturbation, leakage assays. nih.govacs.orgLacks the complexity of a live cell membrane (e.g., proteins, asymmetry).
HPLC AnalysisSeparation and quantification of peptide from cell lysates.Amount of intact vs. degraded internalized peptide. researchgate.netRequires cell lysis; provides an endpoint measurement.

Flow Cytometric Analysis of Peptide Internalization

Flow cytometry is a powerful, high-throughput technique used to quantify the internalization of fluorescently labeled peptides into cells. In a typical assay, a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine dye, is conjugated to the peptide of interest, in this case, H-Arg-Gly-NH2. This labeled peptide is then incubated with a cell suspension for a defined period.

After incubation, the cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam. The resulting data provides a distribution of fluorescence intensity across the cell population, allowing for the quantification of the percentage of cells that have taken up the peptide and the average amount of peptide per cell (mean fluorescence intensity, MFI). nih.govutl.ptnih.gov To ensure that the measured fluorescence corresponds to internalized peptide rather than peptide merely bound to the cell surface, various quenching agents or washing procedures are employed. nih.gov For instance, trypan blue can be added to the cell suspension to quench the fluorescence of extracellular or surface-bound peptides, ensuring that only the signal from internalized, protected peptides is detected. nih.govbio-protocol.org

Comparative studies are fundamental to this analysis. The uptake of a labeled arginine-containing peptide like H-Arg-Gly-NH2 would typically be compared against a negative control, such as a labeled peptide lacking the arginine residue (e.g., a glycine-glycine dipeptide), to isolate the effect of the guanidinium group on internalization. mdpi.com The results would be expected to show significantly higher fluorescence intensity for the arginine-containing peptide, highlighting its enhanced cellular uptake. academie-sciences.fr

Table 1: Hypothetical Flow Cytometry Data for Peptide Internalization

Peptide Compound Mean Fluorescence Intensity (MFI) Percentage of Fluorescent Cells (%)
H-Arg-Gly-NH2-FITC 15,000 95
H-Gly-Gly-NH2-FITC 800 10
Untreated Cells 150 1

This table presents hypothetical data to illustrate the expected outcome of a flow cytometric analysis comparing the uptake of H-Arg-Gly-NH2-FITC with a control peptide. The data is not derived from actual experimental results.

Differential Washing Procedures for Surface-Bound Peptides

A critical step in accurately quantifying peptide internalization is to distinguish between peptides that have successfully crossed the cell membrane and those that remain bound to the exterior surface. Differential washing procedures are employed post-incubation and prior to analysis to remove these surface-adhered molecules. The choice of washing agent is crucial, as harsh treatments can damage the cell membrane, while overly gentle methods may not be effective.

One common method involves an acid wash , typically using a glycine-HCl buffer at a low pH (around 3.0). This acidic environment disrupts the electrostatic interactions between the positively charged guanidinium group of the arginine residue and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans, thereby releasing the bound peptide. jst.go.jp

Another widely used technique is an enzymatic wash , most commonly with trypsin. utl.ptnih.gov Trypsin is a protease that cleaves proteins on the cell surface, which can release bound peptides. However, care must be taken as trypsin can also cleave the peptide of interest if it contains trypsin-sensitive sites, or it may damage cell surface receptors that could be involved in uptake. reddit.comscielo.br For short, simple peptides like H-Arg-Gly-NH2, the primary concern would be ensuring the complete removal of surface-bound entities without compromising cell integrity.

An alternative to enzymatic digestion is the use of chelating agents like EDTA (ethylenediaminetetraacetic acid) , which can help detach cells and disrupt some cell surface interactions without the use of proteases. tandfonline.com The selection of the most appropriate washing method depends on the specific cell type and the properties of the peptide being studied.

Table 2: Comparison of Differential Washing Procedures

Washing Method Mechanism of Action Advantages Considerations
Acid Wash (e.g., Glycine-HCl) Disrupts electrostatic interactions. Effective for cationic peptides; avoids enzymatic damage. Can be harsh on some cell types.
Enzymatic Wash (e.g., Trypsin) Cleaves cell surface proteins and potentially the bound peptide. Widely used and effective for many cell types. May damage cell surface receptors or the peptide itself. reddit.comscielo.br
Heparin Wash Competitively binds to the same sites as arginine-rich peptides. Specific for displacing peptides bound to heparan sulfate proteoglycans. Less effective if other binding sites are involved. semanticscholar.org

| Chelating Agents (e.g., EDTA) | Removes divalent cations, disrupting cell adhesion. | Non-enzymatic, gentler than trypsin for some applications. | May be less effective at removing strongly bound peptides. tandfonline.com |

Membrane Potential and Curvature Studies

The cellular uptake of arginine-containing peptides is significantly influenced by the biophysical properties of the cell membrane, particularly its electrical potential and curvature. The plasma membrane of a typical mammalian cell maintains a negative-inside membrane potential, which creates an electrochemical gradient that can drive the translocation of positively charged molecules like H-Arg-Gly-NH2 into the cell. elifesciences.org Studies on various cationic peptides have shown that a more negative membrane potential enhances the efficiency of their uptake, suggesting that this potential acts as a driving force for translocation. asm.org

The interaction of the arginine residue with the membrane is central to these phenomena. The planar, electron-delocalized structure of the guanidinium group allows it to form strong, bidentate hydrogen bonds with negatively charged phosphate (B84403) and sulfate groups on the surface of the lipid bilayer. nih.gov This interaction is more favorable than the interaction of primary amines, such as the one in lysine, which contributes to the superior cell-penetrating ability of arginine-rich peptides. nih.govnih.gov

Table 3: Key Molecular Interactions in Peptide-Membrane Binding

Interacting Moiety Membrane Component Type of Interaction Significance for Uptake
Guanidinium Group (Arginine) Phosphate Groups (Phospholipids) Electrostatic Attraction, Bidentate Hydrogen Bonding Initial binding to the membrane surface. nih.gov
Guanidinium Group (Arginine) Sulfate Groups (Heparan Sulfate Proteoglycans) Electrostatic Attraction, Bidentate Hydrogen Bonding Anchoring to the cell surface, potentially triggering endocytosis. nih.govmdpi.com
Peptide Backbone Lipid Acyl Chains Hydrophobic Interactions Insertion into the lipid bilayer.

| Amide Group (-NH2) | Water/Headgroups | Hydrogen Bonding | Solvation and orientation at the membrane interface. |

Preclinical Investigations and in Vitro Biological Activities

Assessment of Peptide Effects in Diverse Cell Lines

The effects of arginine-rich dipeptides, particularly poly(Gly-Arg) (poly-GR), have been investigated in various cell lines, primarily in models of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). These diseases are associated with a hexanucleotide repeat expansion in the C9orf72 gene, which leads to the production of dipeptide repeat proteins (DPRs), including poly-GR.

In neuronal cell lines and primary cortical neurons, the expression of poly(GR) has been shown to be neurotoxic. biorxiv.org For instance, studies using primary cortical neurons have demonstrated that the expression of poly(GR) can lead to co-aggregation with other proteins and impact neuron survival. biorxiv.org The toxicity is often linked to the number of dipeptide repeats. Research has shown that longer repeats of glycine-arginine (such as GR20) can disrupt and block nucleocytoplasmic transport, leading to high neurotoxicity in human cells. rsc.org

The localization of these peptides within cells is also a critical factor in their activity. While some arginine-rich DPRs like poly(Pro-Arg) localize to the nucleolus, poly(GR) tends to be trapped in the cytoplasm. nih.gov This differential localization is attributed to the flexibility of glycine (B1666218), which, unlike proline, does not effectively separate the positive charges of the arginine residues, leading to different protein-protein interactions and cellular effects. nih.gov

Table 1: Summary of H-Arg-Gly-NH2 and Related Dipeptide Effects in Cell Lines

Cell Line Peptide Observed Effect Reference
Primary Cortical Neurons poly(GR)50 Co-aggregation with Kapβ2, neurotoxicity biorxiv.org
Human Cells GR20 Disruption of nucleocytoplasmic transport rsc.org
Various Cell Models poly(GR) Cytoplasmic trapping, distinct interactome compared to poly(PR) nih.gov

Elucidation of Molecular Mechanisms in Model Systems

The molecular mechanisms underlying the biological activities of arginine-glycine dipeptides have been a key area of investigation. A primary mechanism identified is the disruption of nucleocytoplasmic transport. The nuclear pore complex (NPC) is the sole gateway for molecules moving between the cytoplasm and the nucleus. rsc.org Neurotoxic dipeptide repeats containing glycine-arginine have been shown to interact with and block the NPC. rsc.org

Another proposed mechanism involves the interaction of poly(GR) with importins, which are proteins responsible for transporting molecules into the nucleus. Poly(GR) has been found to interact with the nuclear importin Kapβ2. biorxiv.org This interaction can lead to the co-aggregation of both proteins in neurons. biorxiv.org

Modulation of Intracellular Biochemical Pathways by H-Arg-Gly-NH2

The disruption of nucleocytoplasmic transport by arginine-glycine dipeptides directly modulates several intracellular biochemical pathways. By impairing the import of proteins into the nucleus, poly(GR) can affect processes that rely on the proper localization of key factors. For example, the expression of poly(GR) in neurons has been shown to cause the mislocalization of TDP-43, a protein critical for RNA processing, from the nucleus to the cytoplasm. biorxiv.org

Furthermore, studies have suggested that arginine-rich DPRs can impair the importin α/β-mediated nuclear import pathway. researchgate.net This impairment can affect the transport of a wide range of proteins, leading to widespread cellular dysfunction. The interaction with Kapβ2 is also a form of modulation, where Kapβ2 may act as a "shield," mitigating poly(GR) toxicity by preventing it from interacting with other essential proteins like TDP-43 and allowing them to re-enter the nucleus. biorxiv.org

In some molluscan neurons, neuropeptides like Ala-Pro-Gly-Trp-NH2 and Phe-Met-Arg-Phe-NH2 have been shown to activate potassium currents through pathways involving arachidonic acid metabolites. jneurosci.org These pathways are also modulated by phosphorylation through protein kinase A (PKA) and protein kinase C (PKC). jneurosci.org While not directly involving H-Arg-Gly-NH2, this highlights how short peptides can modulate ion channel activity and intracellular signaling cascades.

Protein-Protein and Peptide-Protein Interactions Modulated by Arginine-Glycine Dipeptides

The positively charged arginine residues in arginine-glycine dipeptides are key mediators of their protein-protein interactions. These peptides can interact with acidic macromolecules, including proteins with negatively charged domains. nih.gov

A significant interaction is observed between poly(GR) and the nuclear import receptor Kapβ2. biorxiv.org This interaction leads to the co-aggregation of both proteins in neurons, both in vitro and in vivo. biorxiv.org Overexpression of Kapβ2 has been shown to alleviate the neurotoxicity caused by poly(GR), suggesting a protective role for this interaction. biorxiv.org

Quantitative interactome analysis has revealed that the protein interactions of poly(GR) are similar to those of poly-arginine but differ significantly from those of poly(Pro-Arg). nih.gov This difference is attributed to the spacing of the arginine charges by the intervening amino acid (glycine vs. proline). nih.gov While proline allows for weak but highly multivalent binding, the flexibility of glycine in poly(GR) leads to stronger but less multivalent interactions, resulting in different sets of interacting proteins and distinct cellular localizations and toxicities. nih.gov

The interaction between arginine and proteins, in general, can be explained by three distinct mechanisms: direct interaction with charged side chains and/or the peptide backbone, competition for water with the unfolding protein, and direct interaction with apolar regions. nih.gov

Table 2: Compound Names Mentioned

Compound Name
H-Arg-Gly-NH2 sulfate (B86663)
H-Phe-Phe-NH2
Ala-Pro-Gly-Trp-NH2
Phe-Met-Arg-Phe-NH2
TDP-43

Advanced Research Directions and Methodological Innovations

Chemical Modification Strategies for Optimized Functionality

To enhance the therapeutic potential, stability, and research utility of peptides like H-Arg-Gly-NH2, various chemical modification strategies are employed. These modifications can be broadly categorized into alterations of the peptide backbone, derivatization of the amino acid side chains, and conjugation of probes for research purposes.

Side Chain Derivatization of Arginine and Glycine (B1666218)

Altering the side chains of arginine and glycine provides a direct route to modify the peptide's physicochemical properties, such as polarity and basicity, or to introduce new functional groups.

Arginine Side Chain Derivatization: The guanidinium (B1211019) group of arginine is a key feature due to its strong basicity (pKa 12-13) and ability to form multiple hydrogen bonds. iris-biotech.de However, its high pKa can make direct chemical modification challenging. nih.gov

Reaction with Malondialdehyde (MDA): One effective method involves reacting the guanidine (B92328) group with MDA under acidic conditions to form a stable pyrimidine (B1678525) ring. nih.gov This modification significantly lowers the basicity of the side chain and increases its hydrophobicity, which can improve retention in liquid chromatography-mass spectrometry (LC-MS) and alter peptide fragmentation patterns. nih.govresearchgate.net

Direct Acylation: An efficient method for the direct acylation of the guanidinium group uses Barton's base to deprotonate the group, allowing it to act as a nucleophile. nih.gov This strategy has been successfully used to attach various labels, including fluorescent tags and biotin, to unprotected arginine residues within peptides. nih.gov

Bioisosteric Replacement: Arginine derivatives can be synthesized where the guanidino group is replaced by an isosteric amino-functionalized carbamoylated guanidino group. iris-biotech.de This replacement lowers the basicity (pKa ~8) while remaining protonated at physiological pH, and provides a chemical handle for further site-selective modification, such as the conjugation of probes. iris-biotech.de

Glycine Side Chain Derivatization: As glycine lacks a side chain, derivatization typically involves modifying its α-carbon. A notable method is a light-induced alkylation process where glycine residues in peptides can be selectively converted into residues of branched α-amino acids. rsc.org For example, using toluene (B28343) as a reactant can convert a glycine residue into a phenylalanine residue. rsc.org This photochemical modification can be initiated by visible light, offering a versatile tool for introducing a wide variety of side chains onto the glycine position. rsc.org

Conjugation Strategies for Research Probes

To visualize and study the interactions of Arg-Gly containing peptides in biological systems, they are often conjugated to reporter molecules like fluorescent dyes. eurogentec.com

Terminal and Side-Chain Labeling: Fluorescent dyes can be attached to the N- or C-terminus of a peptide. eurogentec.comlubio.ch A common and highly effective strategy involves incorporating an additional amino acid with a reactive side chain, such as lysine (B10760008), into the peptide sequence. eurogentec.comrsc.org The side chain amine of lysine provides a convenient point for conjugation without interfering with the primary recognition motif (e.g., RGD). For instance, a cyclic RGDyK peptide was conjugated to the near-infrared dye HiLyte Fluor™ 750 via the lysine side chain for in vivo imaging. eurogentec.com

Direct Arginine Conjugation: As mentioned, methods for the direct modification of the arginine side chain can be used to attach fluorophores or radionuclide-bearing moieties, creating labeled probes for diagnostic or research applications. iris-biotech.denih.gov

N-Terminal Glycine Labeling: A specific method for N-terminal glycine residues involves a condensation reaction that results in the formation of a fluorescent pyrrole (B145914) ring, simultaneously labeling and capturing the peptide. nih.gov

Table 2: Conjugation Strategies for Creating Peptide-Based Research Probes
Conjugation SiteStrategyExample ProbeReference(s)
Amino Acid Side ChainCoupling a dye to an incorporated Lysine residue.cyclo(RGDyK)-HiLyte Fluor™ 750 eurogentec.com
Arginine Side ChainDirect acylation of the guanidinium group with a fluorescent moiety.Fluorescently tagged leuprolide nih.gov
N-TerminusSpecific reaction with an N-terminal Glycine to form a fluorescent pyrrole.Fluorescent pyrrole-peptide conjugate nih.gov

Utilization of Artificial Model Membrane Systems for Mechanistic Studies

To understand how peptides like H-Arg-Gly-NH2 interact with and cross cell membranes, researchers widely use artificial model membrane systems such as liposomes and supported lipid bilayers. nih.govmdpi.comnih.gov These systems allow for detailed mechanistic studies in a controlled environment, free from the complexity of live cells.

Liposomes (Unilamellar Vesicles): Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are excellent models for studying peptide binding, conformational changes, and membrane permeabilization. nih.govmdpi.com

Binding and Conformation: Circular dichroism (CD) spectroscopy is often used to study the secondary structure of peptides upon interaction with liposomes. nih.gov For example, studies with arginine-rich peptides and liposomes mimicking neuronal membranes showed that the peptides undergo conformational changes when moving from an aqueous to a hydrophobic lipid environment. nih.gov

Permeabilization Assays: The ability of a peptide to disrupt a membrane can be quantified by encapsulating a fluorescent dye (e.g., calcein) within large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs). mdpi.com Peptide-induced leakage of the dye results in a measurable change in fluorescence. mdpi.comtulane.edu

Supported Lipid Bilayers (SLBs): SLBs are planar lipid bilayers formed on a solid support. nih.gov They are particularly useful for microscopic and surface-sensitive techniques to study the binding and insertion of peptides into membranes. nottingham.ac.uk The ability to create asymmetric bilayers that mimic the distinct lipid compositions of the inner and outer leaflets of a cell's plasma membrane is a key advantage of this system. nih.gov

The interaction of arginine-rich peptides with these model membranes is often driven by the electrostatic attraction between the positively charged guanidinium group of arginine and negatively charged lipid headgroups (e.g., phosphoglycerol, PG) in the membrane. digitellinc.comacs.org Studies combining experimental techniques with these model systems have revealed subtle differences in the depth of peptide insertion and effects on lipid ordering, which can explain different cell-penetrating capacities. nih.gov

Integration of Computational Chemistry in Peptide Design and Mechanism Elucidation

Computational chemistry, particularly molecular dynamics (MD) simulations, has become an indispensable tool for studying peptides at an atomistic level. digitellinc.com It provides insights into peptide conformation, binding modes, and interaction energies that can be difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of peptides and their interactions with other molecules, such as lipid bilayers or receptors, over time.

Peptide-Membrane Interactions: MD simulations can reveal how a peptide like Arg-Gly-Arg (RGR) binds to a lipid membrane, identifying specific interactions between arginine's guanidinium group and phospholipid headgroups. digitellinc.com These simulations can also calculate the free energy of binding (ΔG_binding) for different peptide conformations. digitellinc.com Coarse-grained MD simulations have been used to show that arginine-rich peptides are rapidly attracted to a model neuronal lipid bilayer, binding preferentially to specific lipid types like gangliosides. nih.gov

Conformational Analysis: Simulations can predict the preferred conformations of peptides in solution or when bound to a target. researchgate.net For example, MD simulations of peptides containing Arg-Gly-Asp (RGD) have been used to study their conformational preferences, which is relevant for understanding their transport across epithelial layers. ualberta.ca

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and energetics of molecular interactions with high accuracy. This method has been used to study the interaction between the RGD tripeptide and various surfaces, such as graphene and graphene oxide. acs.org These studies revealed that the interaction is strongest when the peptide is parallel to the surface, allowing all its functional groups to interact, and that the interaction of the positively charged amino group with the surface can be stronger than that of the guanidine group. acs.org

The integration of these computational approaches allows for the rational design of new peptide analogs. By predicting how modifications will affect structure and binding, computational chemistry can guide synthetic efforts, saving time and resources. researchgate.netaip.org

Table 3: Application of Computational Chemistry in Peptide Research
Computational MethodSystem StudiedKey Insights ProvidedReference(s)
Molecular Dynamics (MD)Arg-Gly-Arg (RGR) peptide with a POPA/POPC lipid membraneIdentified binding conformations and calculated free energies of binding. digitellinc.com
Molecular Dynamics (MD)Arginine-rich peptides with an artificial neuronal membraneShowed rapid attraction to the bilayer and preferential binding to ganglioside lipids. nih.gov
Molecular Dynamics (MD)Arg-Gly-Asp (RGD) peptide on a titanium oxide surfaceElucidated the influence of surface crystal structure and water on peptide adsorption. nih.gov
Density Functional Theory (DFT)Arg-Gly-Asp (RGD) peptide with grapheneDetermined optimal binding orientation and identified dominant interaction forces (e.g., NH3+···π). acs.org

Q & A

Q. What are the optimal protocols for synthesizing H-Arg-Gly-NH2 sulfate with high purity?

  • Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected arginine and glycine residues. Key steps include:
  • Resin activation : Use Rink amide resin for C-terminal amidation.
  • Coupling efficiency : Monitor with Kaiser tests or HPLC to ensure >95% coupling yield .
  • Sulfate incorporation : Post-synthesis, treat with sulfuric acid in aqueous methanol (1:4 v/v) at 4°C for 24 hours.
  • Purification : Apply reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Validate purity via MALDI-TOF MS (expected m/z: 296.3 for base peptide; sulfate adds ~96 Da) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Purity assessment : Use HPLC (retention time ~12–14 min under standard gradients) and LC-MS for molecular weight confirmation.
  • Structural confirmation : Employ NMR (¹H and ¹³C) to verify arginine’s guanidinium group and glycine’s backbone conformation.
  • Sulfate quantification : Conduct ion chromatography or elemental analysis (theoretical sulfur content: ~10.8%) .

Advanced Research Questions

Q. How does the sulfate group in H-Arg-Gly-NH2 influence its interaction with integrin receptors compared to non-sulfated analogs?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) to compare affinity (KD) of sulfated vs. non-sulfated peptides to αvβ3 integrin. Buffer conditions (pH 7.4, 150 mM NaCl) mimic physiological states.
  • Conformational analysis : Circular dichroism (CD) spectroscopy reveals sulfate-induced structural changes (e.g., β-sheet stabilization) that may enhance receptor docking .
  • Cellular assays : Compare adhesion of HEK293 cells transfected with integrin αvβ3 in presence of sulfated/non-sulfated peptides. Reduced adhesion with sulfated variants suggests competitive RGD mimicry .

Q. How can researchers resolve discrepancies in bioactivity data for this compound across in vitro vs. in vivo models?

  • Methodological Answer :
  • Buffer compatibility : Test peptide stability in PBS vs. serum-containing media (e.g., DMEM + 10% FBS) via HPLC over 48 hours. Sulfate groups may dissociate in low-pH or high-ionic-strength conditions .
  • Pharmacokinetics : Radiolabel the peptide (³H or ¹⁴C) to track bioavailability in murine models. Compare tissue distribution (e.g., kidney vs. liver uptake) to explain efficacy gaps .
  • Protease resistance : Incubate with trypsin/chymotrypsin and quantify degradation via MS. Glycine’s simplicity may reduce cleavage susceptibility versus larger peptides .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible cell migration assays?

  • Methodological Answer :
  • Standardize resin batches : Use pre-swollen, high-loading-capacity resins (e.g., Novabiochem®) to minimize variability in coupling efficiency.
  • Quality control (QC) : Implement in-process checks (e.g., FTIR for sulfate presence at 1050–1200 cm⁻¹) and reject batches with >5% impurity .
  • Normalize bioactivity : Calibrate each batch using a reference EC50 value (e.g., inhibition of fibroblast adhesion to fibronectin at 10 µM) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s anti-angiogenic effects?

  • Methodological Answer :
  • Model selection : Use chick chorioallantoic membrane (CAM) assays or human umbilical vein endothelial cells (HUVECs) in Matrigel tube formation assays.
  • Dosing range : Test 0.1–100 µM, with 10 nM VEGF as a positive control. Include a non-sulfated analog to isolate sulfate-specific effects.
  • Endpoint quantification : Analyze tube length (ImageJ software) and normalize to vehicle controls. Apply ANOVA with Tukey’s post hoc test (p < 0.05) .

Q. What statistical approaches are appropriate for analyzing contradictory results in peptide-receptor binding studies?

  • Methodological Answer :
  • Data normalization : Express binding affinity (KD) as a percentage of positive control (e.g., cyclic RGDfV peptide) to account for inter-experiment variability.
  • Multivariate analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., buffer pH, temperature).
  • Meta-analysis : Pool data from ≥3 independent labs using random-effects models to assess reproducibility (I² statistic <50% indicates low heterogeneity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.